molecular formula C32H28N2O6S B14961717 4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate

4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B14961717
M. Wt: 568.6 g/mol
InChI Key: KWFWTLYJWSVMSG-UHFFFAOYSA-N
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Description

4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate typically involves multi-step organic reactions. The initial steps often include the formation of the indenoquinoline core through cyclization reactions, followed by the introduction of the phenyl and benzenesulfonate groups via substitution reactions. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be advantageous for scaling up the synthesis, providing better control over reaction times and temperatures, and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone and amide groups can be reduced to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols and amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate stands out due to its combination of functional groups, which provide a unique set of chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

Molecular Formula

C32H28N2O6S

Molecular Weight

568.6 g/mol

IUPAC Name

[4-(7,7-dimethyl-9,11-dioxo-5,6,8,10-tetrahydroindeno[1,2-b]quinolin-10-yl)phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C32H28N2O6S/c1-18(35)33-20-10-14-22(15-11-20)41(38,39)40-21-12-8-19(9-13-21)27-28-25(16-32(2,3)17-26(28)36)34-30-23-6-4-5-7-24(23)31(37)29(27)30/h4-15,27,34H,16-17H2,1-3H3,(H,33,35)

InChI Key

KWFWTLYJWSVMSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)C6=CC=CC=C65

Origin of Product

United States

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